Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a complex organic compound with notable potential in various scientific fields. This compound features a cyclohexanecarboxylic acid backbone modified by a benzotriazinone moiety, which contributes to its unique chemical properties and biological activities. The compound has garnered interest for its applications in medicinal chemistry and organic synthesis.
The compound can be classified under the category of organic compounds, specifically as an amino acid derivative due to the presence of the carboxylic acid functional group. It is synthesized through various methods involving multi-step organic reactions, typically starting from simpler precursors such as 4-aminobenzoic acid derivatives or cyclohexanecarboxylic acids. The compound is cataloged with the CAS number 108180-02-5 and has a molecular formula of with a molecular weight of approximately 287.32 g/mol .
The synthesis of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves several steps:
The reaction conditions are crucial for optimizing yield and selectivity. Typically, reactions are performed under inert atmospheres to prevent oxidation and other side reactions. The temperature and solvent choice can significantly affect the reaction kinetics and final product quality.
The molecular structure of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid consists of a cyclohexane ring substituted with a carboxylic acid group and a benzotriazinone moiety attached via a methyl linker. The stereochemistry at the cyclohexane ring is critical for its biological activity.
The structural representation can be denoted by its IUPAC name and molecular formula:
Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid can participate in several chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid involves its interaction with specific biological targets such as enzymes and receptors. The benzotriazinone moiety is known to exhibit enzyme inhibition properties, potentially modulating various biochemical pathways within cells.
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could lead to therapeutic applications in treating diseases related to those pathways .
The physical properties of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid include:
Key chemical properties include:
Relevant data on melting point, boiling point, and specific reactivity patterns would need experimental determination for precise characterization .
Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has several scientific uses:
Ongoing research aims to explore its full potential across these fields, highlighting its significance in advancing chemical and biological sciences .
The synthesis typically involves sequential functionalization of the cyclohexane core followed by benzotriazinone coupling. Two principal strategies dominate:
Carboxyl-First Approach:trans-4-(Aminomethyl)cyclohexanecarboxylic acid undergoes diazotization and cyclocondensation with 2-carboxybenzenediazonium salts to form the benzotriazinone core. Yields are moderate (45-60%) but require protection/deprotection steps to prevent undesired amidation [3].
Benzotriazinone-Last Approach:4-Oxo-3,4-dihydro-1,2,3-benzotriazine (Bt-OH) is pre-activated as electrophilic coupling agents (e.g., Bt-OTs or BOP reagent), enabling alkylation with trans-4-(halomethyl)cyclohexanecarboxylic acid derivatives. Bt-OTs demonstrates superior efficiency over phosphonium-based BOP reagents, providing yields up to 75% due to diminished HMPA byproduct formation [2].
Table 1: Comparative Analysis of Key Synthetic Strategies
Strategy | Key Reagent | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Carboxyl-First | Diazonium salts | 45-60 | Direct ring formation | Multi-step protection required |
Benzotriazinone-Last (Bt-OTs) | Tosylate activator | 65-75 | Single-step coupling; high functional tolerance | Requires anhydrous conditions |
Benzotriazinone-Last (BOP) | Phosphonium hexafluorophosphate | 40-50 | Mild conditions | HMPA carcinogen byproduct |
A novel CH₂-insertion methodology utilizes dichloromethane (DCM) as a C1 synthon. N-Acylbenzotriazoles react with DCM under basic conditions (DMAP, ACN, 60°C), forming chloromethyl intermediates that undergo nucleophilic displacement with carboxylates. This route achieves 93% yield for model compounds but remains unexplored for cyclohexane hybrids [8].
Stereocontrol centers on establishing the trans-1,4-disubstituted cyclohexane scaffold. Two catalytic systems prove effective:
Heterogeneous Hydrogenation:Aromatic precursors like 4-(aminomethyl)benzoic acid undergo PtO₂- or Rh/Al₂O₃-catalyzed hydrogenation. PtO₂ in acetic acid at 50 psi H₂ delivers trans-isomer selectivity >95% via adsorbed cis-intermediate isomerization. Co-catalysts (e.g., Fe²⁺) suppress over-reduction [3] [5].
Rhodium-Catalyzed Dynamic Kinetic Resolution:For racemic cis/trans mixtures, Rh(DPEPhos) catalysts enable stereoinversion at C1 and C4 positions. The cationic complex [Rh(DPEPhos)(MeOH)₂]⁺ mediates epimerization via an enolizable ketone intermediate, enriching trans-isomers to >90% ee. Catalyst loading as low as 2 mol% is feasible, though allene additives are required to suppress deactivation pathways involving benzotriazole coordination [7].
Table 2: Catalytic Systems for trans-Selective Synthesis
Catalyst | Substrate | Conditions | trans:cis Ratio | Mechanistic Insight |
---|---|---|---|---|
PtO₂ | 4-(Aminomethyl)benzoic acid | AcOH, 50 psi H₂, 24h | 98:2 | Adsorptive isomerization of cis-intermediate |
Rh/Al₂O₃ | Methyl 4-cyanobenzoate | H₂ (100 psi), 80°C | 95:5 | Tandem nitrile reduction/ring saturation |
[Rh(DPEPhos)(MeOH)₂][BF₄] | Racemic cis/trans acid | THF, 40°C, 12h | 90:10 | Dynamic kinetic resolution via Rh-enolate |
The acid-benzotriazinone linkage tolerates diverse functional groups, but strategic protection is essential:
Carboxylic Acid:Must be protected as tert-butyl esters (Boc₂O/DMAP) or trimethylsilyl esters (TMSCl/NEt₃) during Bt-OTs coupling to prevent self-alkylation. Deprotection with TFA or K₂CO₃/MeOH proceeds quantitatively [3].
Benzotriazinone:Survives Pd/C hydrogenation (10 atm H₂), but undergoes reduction with Zn/AcOH. Its carbonyl is inert toward Grignard reagents but forms hemiaminals with RLi at -78°C [2].
Steric Effects:β-Substituted cyclohexane derivatives (e.g., 3-methyl) exhibit 20-30% reduced coupling yields due to axial hindrance near the methylene bridge. Electronic modulation via para-nitro benzotriazinone enhances electrophilicity, offsetting steric limitations [2].
Notably, esterification of the carboxylic acid using DCC/DMAP occurs chemoselectively without N₂/N3 benzotriazinone alkylation, confirming the superior electrophilicity of the C4-carbonyl over ring nitrogens [8].
Derivatization focuses on the carboxylic acid moiety, leveraging it as a handle for bioconjugation:
Esterification:Steglich esterification (DCC/DMAP, CH₂Cl₂) yields methyl, benzyl, or pentafluorophenyl esters. Pentafluorophenyl esters serve as "active esters" for peptide coupling, reacting with amino acids in 5 min at 0°C [2] [6].
Amidation:Carbodiimide-mediated coupling (EDC/HOBt) with amines generates amides. Primary alkylamines afford 85-92% yields, while sterically hindered tert-butylamine gives <40%. In situ activation using TBTU enables one-pot hybrid synthesis of protease inhibitors [4] [6].
Benzotriazinone as a Nucleofuge:The benzotriazinyl group participates in Pd-catalyzed substitutions. When displaced by Pd(π-allyl) complexes, it enables C-C bond formation at the methylene bridge, yielding allylated cyclohexanes [2].
Table 3: Derivatization Reactions and Applications
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Esterification | DCC/DMAP, ROH, CH₂Cl₂, 0°C→rt | Alkyl esters | Polymer precursors; pro-drugs |
Amidation | EDC/HOBt, RNH₂, DMF, 0°C | Amides | Peptidomimetics; kinase inhibitors |
Pd-π-allyl substitution | Pd(PPh₃)₄, allyl acetate, THF | 4-Allyl-cyclohexanecarboxylic acid | Terpene hybrids; natural product analogs |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3